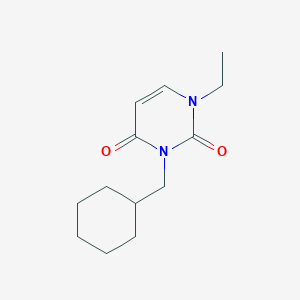
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione, also known as Cyclohexylmethyl-Ethylpyrimidinedione (CMED), is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. The compound has been found to possess several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.
作用機序
The mechanism of action of CMED is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in the development and progression of cancer and neurodegenerative diseases. Studies have shown that CMED inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and apoptosis in cancer cells. Additionally, CMED has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
CMED has been found to have several interesting biochemical and physiological effects, including anti-tumor, neuroprotective, and anti-inflammatory properties. Studies have shown that CMED inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, in vitro and in vivo, suggesting that the compound may have potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using CMED in laboratory experiments is its relatively low toxicity, making it a safe and effective compound for in vitro and in vivo studies. However, one limitation of using CMED is its low solubility in aqueous solutions, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are several potential future directions for research on CMED, including:
1. Further studies on the mechanism of action of CMED, with a focus on its interactions with key enzymes and signaling pathways involved in cancer and neurodegenerative diseases.
2. Exploration of the potential use of CMED in combination with other anti-tumor and neuroprotective agents, to enhance its effectiveness and reduce potential side effects.
3. Investigation of the potential use of CMED in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
4. Development of new synthesis methods for CMED, to improve its solubility and effectiveness in laboratory experiments.
In conclusion, CMED is a promising compound with several interesting biochemical and physiological effects, making it a promising candidate for further research in the field of medicine. Further studies on the mechanism of action and potential therapeutic applications of CMED may lead to the development of new treatments for cancer, neurodegenerative diseases, and other illnesses.
合成法
The synthesis of CMED involves the reaction of ethyl acetoacetate with cyclohexylmethylamine and urea in the presence of a catalyst. The resulting product is then purified through recrystallization, yielding a white crystalline powder with a melting point of 133-136°C.
科学的研究の応用
CMED has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Studies have shown that the compound has anti-tumor properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CMED has been found to have neuroprotective effects, reducing the accumulation of amyloid-beta protein in the brain, a hallmark of Alzheimer's disease.
特性
IUPAC Name |
3-(cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-2-14-9-8-12(16)15(13(14)17)10-11-6-4-3-5-7-11/h8-9,11H,2-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZELLXQUHZGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethyl)-1-ethylpyrimidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
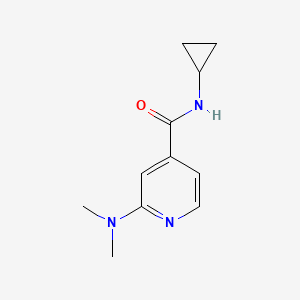
![N-[1-oxo-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]propan-2-yl]thiophene-2-carboxamide](/img/structure/B7558473.png)

![2-Bicyclo[2.2.1]heptanyl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7558490.png)
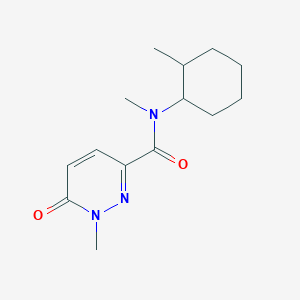

![2-methoxy-N-[(2-pyrazol-1-ylpyridin-4-yl)methyl]acetamide](/img/structure/B7558513.png)
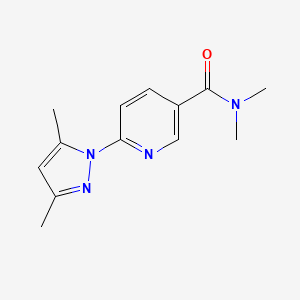


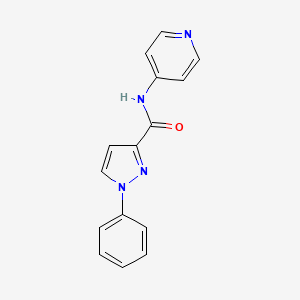
![1-[3-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7558545.png)
![N-[(5-bromothiophen-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7558550.png)